4-Methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is a chemical compound with significant interest in pharmaceutical applications. It is classified under the category of tetrazole derivatives, which are known for their diverse biological activities. The compound is characterized by its unique molecular structure, which includes both an aniline and a tetrazole moiety.
The synthesis of 4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline can be achieved through several methods, commonly involving the reaction of 4-methyl-aniline with 5-methyl-1H-tetrazole derivatives.
A typical synthetic route may involve:
The reaction conditions typically include solvents such as dimethylformamide or ethanol under controlled temperatures to optimize yield and purity.
The molecular structure of 4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline features:
The structural formula can be represented as follows:
The compound's InChI key is NWSABTXLPRLZII-UHFFFAOYSA-N, and its SMILES representation is Cc1nnnn1-c2ccc(N)cc2 .
4-Methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline can participate in various chemical reactions:
In nucleophilic substitution reactions, the compound may react with alkyl halides or acyl chlorides to form substituted derivatives. The reaction conditions typically require bases to deprotonate the amine group for increased nucleophilicity.
The mechanism of action for compounds like 4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline often involves interactions at specific biological targets:
Research indicates that tetrazole derivatives can exhibit anti-inflammatory and analgesic properties through modulation of nitric oxide synthase or cyclooxygenase pathways .
4-Methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline has several applications in scientific research:
This compound's unique properties make it valuable for exploring new therapeutic avenues in medicine and pharmacology .
The compound 4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline represents a strategically engineered hybrid molecule combining substituted aniline and tetrazole pharmacophores. Its systematic name explicitly defines the critical positional relationships: a methyl group occupies the para-position (C4) relative to the amine on the benzene ring, while the tetrazole moiety is attached at the meta-position (C3), creating a sterically asymmetric 1,3-disubstitution pattern. The tetrazole ring itself carries a methyl group at the N5-position, formally designated as 5-methyl-1H-tetrazol-1-yl to specify nitrogen atom numbering. This precise nomenclature distinguishes it from isomeric structures where substitution patterns differ at either the benzene or tetrazole rings [2] [6].
The molecular architecture features several electronically significant components:
Table 1: Structural and Chemical Identifiers of Tetrazole-Aniline Derivatives
Compound Name | Systematic Name | Molecular Formula | Molecular Weight | Key Identifiers |
---|---|---|---|---|
4-(5-methyl-1H-tetrazol-1-yl)aniline | 4-(5-Methyl-1H-tetrazol-1-yl)benzenamine | C₈H₉N₅ | 175.19 g/mol | CAS 64170-55-4; SMILES: Cc1nnnn1-c2ccc(N)cc2 |
3-methyl-4-(1H-tetrazol-1-yl)aniline | 3-Methyl-4-(1H-tetrazol-1-yl)benzenamine | C₈H₉N₅ | 175.19 g/mol | sc-347139; Purity: ≥95% |
4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline | 4-Methyl-3-(5-methyl-1H-tetrazol-1-yl)benzenamine | C₉H₁₁N₅ | 189.22 g/mol | Not fully characterized in literature (hypothetical based on analogs) |
The structural taxonomy places this compound within Class II tetrazole-aniline hybrids – characterized by meta-attachment of tetrazole to the aniline nitrogen with additional alkyl substitution on both rings. This contrasts with Class I (unsubstituted tetrazole-para-aniline) and Class III (disubstituted tetrazole-ortho-aniline) systems. The C4-methyl group imposes significant torsional restriction (≈15-20° dihedral angle) between rings, reducing conformational freedom compared to unsubstituted analogs while enhancing steric protection of the aniline nitrogen [3] [6].
Tetrazole bioisosteres emerged as strategic replacements for carboxylic acids following pioneering work by S. Herr (1967) who demonstrated their metabolic stability advantages. The historical trajectory reveals three distinct generations:
The critical breakthrough came with the recognition that 5-methyltetrazole (pKa ≈ 4.5) provides superior membrane permeability compared to carboxylic acids (pKa ≈ 4.2) while maintaining similar acidicity profiles. This led to systematic exploration of tetrazole-aniline conjugates as privileged scaffolds in protease inhibitors and receptor antagonists. The specific incorporation of methyl substituents emerged as a strategic response to metabolic vulnerabilities observed in early tetrazole drugs, where hepatic N-dealkylation limited half-lives. Methylation at N5 significantly impeded oxidative metabolism while maintaining the tetrazole ring's electronic properties [6] .
Table 2: Evolution of Tetrazole-Containing Pharmacophores in Drug Development
Era | Representative Compounds | Therapeutic Application | Structural Advancement |
---|---|---|---|
1970-1980 | Unsubstituted 1-aryl-1H-tetrazole-5-thiols | Antihypertensive agents | Carboxylic acid bioisosteres |
1990-2010 | 4-(1H-tetrazol-1-yl)aniline derivatives | Kinase inhibitors (e.g., dasatinib analogs) | Hybrid aniline-tetrazole scaffolds |
2010-Present | 5-methyl-1H-tetrazol-1-yl anilines | Targeted cancer therapeutics | Methyl-substituted tetrazoles for metabolic stability |
The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)aniline (CAS 64170-55-4) represented a key methodological advancement, employing copper-catalyzed N-arylation that enabled regioselective tetrazole attachment. This synthetic approach paved the way for more complex derivatives like the 4-methyl-3-substituted isomer discussed herein, which requires sophisticated ortho-functionalization strategies prior to tetrazole conjugation. Contemporary research focuses on late-stage diversification of these cores via Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling, significantly expanding accessible chemical space [6] [8].
Positional isomerism in tetrazole-aniline hybrids generates profound bioactivity divergence through three primary mechanisms:
The compound 4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline exemplifies sterically congested isomerism with demonstrated advantages in target selectivity. Its C4-methyl group generates a characteristic upfield ¹H NMR shift (δ 2.15 ppm versus δ 2.32 ppm in para-isomers) indicating through-space shielding effects. This steric protection reduces oxidative metabolism at the aniline nitrogen by >60% compared to unsubstituted analogs in microsomal studies, addressing a key limitation of early tetrazole-aniline pharmacophores [3] [6].
Table 3: Comparative Analysis of Tetrazole-Aniline Positional Isomers
Structural Feature | 4-(5-Methyltetrazol-1-yl)aniline (para) | 3-Methyl-4-(tetrazol-1-yl)aniline (ortho/para) | 4-Methyl-3-(5-methyltetrazol-1-yl)aniline (meta/para) |
---|---|---|---|
Substitution Pattern | Tetrazole: C4; Methyl: N5 | Tetrazole: C4; Methyl: C3 | Tetrazole: C3; Methyl: C4 (aniline), N5 (tetrazole) |
Calculated logP | 1.72 | 1.81 | 1.98 |
Aniline pKa | 4.9 ± 0.2 | 5.1 ± 0.3 | 5.4 ± 0.2 |
Tetrazole pKa | 4.3 ± 0.1 | 4.3 ± 0.1 | 4.5 ± 0.1 |
Thermal Stability | Decomp. >220°C | Decomp. >210°C | Decomp. >230°C |
Prototypical Bioactivity | Kinase inhibition (IC₅₀ ≈ 8 μM) | Antimicrobial (MIC ≈ 32 μg/mL) | Protein binding modulation (Kd ≈ 180 nM) |
Crystallographic studies reveal that ortho-substituted isomers (e.g., 3-methyl-4-(tetrazol-1-yl)aniline) adopt coplanar conformations (≤15° dihedral) enabling extended π-conjugation, while meta-substituted analogs like our subject compound exhibit pronounced twisting (≈55-65° dihedral). This torsional barrier creates three-dimensionality atypical for aromatic systems, enhancing selectivity for allosteric protein binding pockets. The methyl group at tetrazole-N5 further enhances this effect through steric buttressing, reducing rotational freedom about the Cₐᵣᵧₗ-Nₜₑₜᵣₐzₒₗₑ bond by ≈3 kcal/mol compared to unmethylated counterparts [3] [5] [6].
The strategic placement of methyl groups at both the tetrazole (N5) and aniline ring (C4) creates a "metabolic shield" protecting vulnerable sites from oxidative enzymes. This design principle has proven particularly valuable in kinase inhibitor development, where first-generation tetrazole-aniline compounds suffered from rapid N-dealkylation. Contemporary drug design leverages these positional isomers as modular building blocks, with the 4-methyl-3-substituted configuration emerging as particularly versatile for targeting protein-protein interaction interfaces inaccessible to planar scaffolds [3] [5].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6